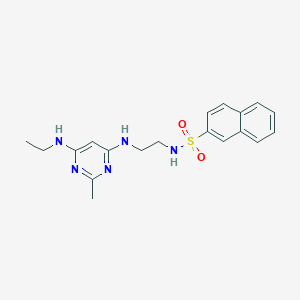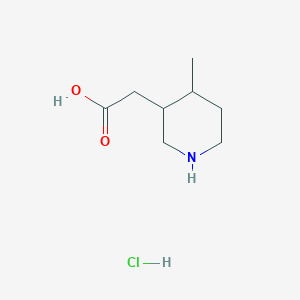
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound known for its unique chemical structure and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound's intricate structure features multiple functional groups, contributing to its versatility and reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step chemical reactions. The process often starts with the preparation of the naphthalene-2-sulfonamide backbone, followed by the introduction of the ethylamino and methylpyrimidinyl groups through carefully controlled reactions. Common reagents include ethylamine, methylpyrimidine derivatives, and sulfonyl chloride compounds, with conditions such as controlled temperatures, specific solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods: In an industrial context, large-scale production of this compound follows a similar synthetic route but emphasizes efficiency and scalability. Industrial processes often employ continuous flow reactors, automated systems for precise reagent delivery, and in-line monitoring for quality control, ensuring consistent production standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: The compound undergoes oxidation reactions, typically with oxidizing agents like potassium permanganate, resulting in the formation of sulfoxide or sulfone derivatives. Reduction reactions, often using reducing agents such as lithium aluminum hydride, can yield amine derivatives.
Substitution: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide participates in nucleophilic substitution reactions, where the naphthalene ring can be functionalized with various substituents.
Addition: The compound can undergo addition reactions with electrophiles, particularly at the ethylamino and pyrimidinyl nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfone and sulfoxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized naphthalene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is used as an intermediate in the synthesis of complex organic molecules, serving as a building block for further chemical modifications.
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a tool for probing cellular mechanisms.
Medicine: Pharmaceutical applications include investigating its potential as a therapeutic agent, particularly in targeting specific biological pathways related to diseases.
Industry: In industry, this compound finds use in the synthesis of advanced materials, dyes, and as a component in specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets and pathways. Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. The naphthalene-2-sulfonamide group is known to interact with sulfonamide-binding sites, while the pyrimidine moiety may be involved in hydrogen bonding and hydrophobic interactions with the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((4-amino-2-methylpyrimidin-6-yl)amino)ethyl)naphthalene-2-sulfonamide
N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide
Uniqueness: Compared to similar compounds, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide stands out due to the presence of the ethylamino group, which may confer unique electronic properties and reactivity profiles. This distinct structure can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-20-18-13-19(24-14(2)23-18)21-10-11-22-27(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13,22H,3,10-11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRLCLAYQIUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
![2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2796287.png)


![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2796293.png)


![3-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2796300.png)
![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2796305.png)

![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)
